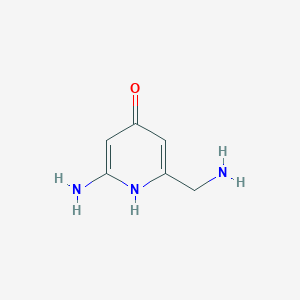
2-Amino-6-(aminomethyl)pyridin-4-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-6-(aminomethyl)pyridin-4-OL is an organic compound with the molecular formula C6H8N2O It is a derivative of pyridine, a basic heterocyclic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-(aminomethyl)pyridin-4-OL can be achieved through several methods. One common approach involves the reaction of 2-chloropyridine with formaldehyde and ammonia, followed by reduction with sodium borohydride. Another method includes the cyclization of 2-aminomethylpyridine with formaldehyde under acidic conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-Amino-6-(aminomethyl)pyridin-4-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of N-alkylated pyridine derivatives.
Aplicaciones Científicas De Investigación
2-Amino-6-(aminomethyl)pyridin-4-OL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Amino-6-(aminomethyl)pyridin-4-OL involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression regulation.
Comparación Con Compuestos Similares
2-Aminopyridine: A simpler analog with similar reactivity but lacking the aminomethyl group.
2-Amino-4-methylpyridine: Contains a methyl group instead of an aminomethyl group, leading to different chemical properties.
2-Amino-4-hydroxypyridine: Similar structure but with a hydroxyl group at the 4-position.
Uniqueness: 2-Amino-6-(aminomethyl)pyridin-4-OL is unique due to the presence of both amino and hydroxyl groups, which confer distinct reactivity and potential for forming hydrogen bonds. This makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C6H9N3O |
|---|---|
Peso molecular |
139.16 g/mol |
Nombre IUPAC |
2-amino-6-(aminomethyl)-1H-pyridin-4-one |
InChI |
InChI=1S/C6H9N3O/c7-3-4-1-5(10)2-6(8)9-4/h1-2H,3,7H2,(H3,8,9,10) |
Clave InChI |
IWFGRKPDIIOMNX-UHFFFAOYSA-N |
SMILES canónico |
C1=C(NC(=CC1=O)N)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















